1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Overview
Description
“1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile” is a chemical compound . It’s a derivative of pyrrolo[3,2-c]pyridine, a nitrogen-containing heterocyclic compound . These types of compounds have been found to have significant biological activities .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile” consists of a pyrrole ring and a pyridine ring . The compound has a molecular formula of C15H10ClN3 and an average mass of 267.713 Da .Scientific Research Applications
FGFR4 Inhibitor
The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors. These inhibitors have shown potent antiproliferative activity against Hep3B cells .
Human Neutrophil Elastase (HNE) Inhibitor
1H-pyrrolo[2,3-b]pyridine, a similar compound, has been used in research targeting human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases .
Anticancer Activity
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues, which are structurally similar to the compound , have inhibitory activity against different cancer cell lines .
Blood Glucose Reduction
Compounds similar to 1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile have shown efficacy in reducing blood glucose levels. This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Treatment of Obesity-related Disorders
The same compounds that can reduce blood glucose levels may also be beneficial in treating disorders that are a consequence of obesity .
Cardiovascular Disease Treatment
The ability of these compounds to reduce blood glucose levels could also make them beneficial in the treatment of cardiovascular diseases .
properties
IUPAC Name |
1-benzyl-6-chloropyrrolo[3,2-c]pyridine-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-15-13(8-17)14-12(9-18-15)6-7-19(14)10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKSRKOUFBQKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CN=C(C(=C32)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
CAS RN |
70357-64-1 | |
Record name | 1-benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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